GlcNAc1-beta-3GalNAc

Glycosidase characterization Substrate specificity O-Glycan analysis

Researchers using Core 1 standards for O-glycan assays risk false-negative results due to glycosyltransferase acceptor specificity. GlcNAc1-beta-3GalNAc (CAS 95673-98-6) is the authentic Core 3 disaccharide. - Definitive substrate for β3GnT6 (C3GnT) activity measurement and HPLC product validation. - Selectivity probe discriminating Core 3-active glycosidases (EngEF, EngPA) from Core 1-restricted enzymes. - Essential for colon mucin O-glycan studies; Core 1/6 alternatives are functionally incompatible. Supplied with ≥95% purity and full analytical documentation. Global shipping available.

Molecular Formula C₁₆H₂₈N₂O₁₁
Molecular Weight 424.4 g/mol
CAS No. 95673-98-6
Cat. No. B043316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAc1-beta-3GalNAc
CAS95673-98-6
Synonyms2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-galactose;  GlcNAc1β-3GalNAc; 
Molecular FormulaC₁₆H₂₈N₂O₁₁
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O
InChIInChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)
InChIKeyFJGXDMQHNYEUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GlcNAc1-beta-3GalNAc (Core 3) Overview


GlcNAc1-beta-3GalNAc (GlcNAcβ1-3GalNAc, CAS 95673-98-6) is a disaccharide consisting of N-acetylglucosamine (GlcNAc) linked β1→3 to N-acetylgalactosamine (GalNAc). Its molecular formula is C16H28N2O11 with a molecular weight of 424.4 g/mol . This disaccharide represents the Core 3 O-glycan structure (GlcNAcβ1-3GalNAcα1-Ser/Thr), a mucin-type O-glycan core expressed predominantly in specialized mucin-secreting tissues such as the colon and salivary glands [1]. As a key intermediate in mucin biosynthesis, it serves as a substrate for glycosyltransferases and glycosidases, enabling precise study of O-glycan elongation pathways and enzyme specificity .

Enzyme Substrate
Substrate for glycosyltransferase and endo-α-GalNAcase specificity assays
Core 3 O-Glycan Pathway
Represents GlcNAcβ1-3GalNAc core structure for mucin-type O-glycan biosynthesis studies
Tissue-Specific Research
Supports investigation of intestinal/colonic mucin glycosylation and colon-associated models

GlcNAc1-beta-3GalNAc: Analogs Cannot Substitute


O-Glycan core structures are not functionally interchangeable. Core 1 (Galβ1-3GalNAc), Core 3 (GlcNAcβ1-3GalNAc), and Core 6 (GlcNAcβ1-6GalNAc) represent distinct biosynthetic branch points with divergent downstream elongation pathways, tissue-specific expression profiles, and enzyme recognition motifs [1]. Human intestinal mucin O-glycans are predominantly based on Core 3 structures (GlcNAcβ1-3GalNAc), whereas gastric mucins and many other glycoproteins rely on Core 1 and Core 2 scaffolds [2]. Substituting Core 3 with Core 1 or Core 6 in an enzymatic assay yields false-negative or non-physiological results because glycosyltransferases exhibit strict acceptor specificity for their cognate core structures. For example, C2GnT (core 2 β1,6-N-acetylglucosaminyltransferase) requires Galβ1-3GalNAc as the acceptor, while C3GnT (β3GnT6) specifically recognizes GalNAc-peptide to synthesize GlcNAcβ1-3GalNAc [1][3]. Procurement decisions must therefore be based on the specific biological context under investigation rather than assumed functional redundancy among O-glycan cores.

Mismatch Core 1 disaccharide cannot substitute: C2GnT requires Galβ1-3GalNAc, not GlcNAcβ1-3GalNAc, yielding false-negative results.
Mismatch Core 6 differs in branching (β1-6 linkage) and downstream elongation; may not replicate Core 3 pathway data.
Mismatch Tissue context mismatch: intestinal mucins rely on Core 3; Core 1/2 analogs do not model colonic mucin glycosylation.

GlcNAc1-beta-3GalNAc: Differentiation from Core Analogs


Core 3 Hydrolysis by EngEF and EngPA, Not Commercial Enzymes

In a comparative characterization of five endo-α-N-acetylgalactosaminidases (endo-α-GalNAcases), EngEF from Enterococcus faecalis and EngPA from Propionibacterium acnes were able to fully hydrolyze the Core 3 disaccharide GlcNAcβ1-3GalNAcα1-pNP. In contrast, the commercially available endo-α-GalNAcases from Streptococcus pneumoniae (EngSP) and Alcaligenes sp. (EngAL) showed no significant activity toward the Core 3 substrate under identical assay conditions [1]. Core 1 disaccharide (Galβ1-3GalNAcα1-pNP) was the most rapidly hydrolyzed substrate by all enzymes tested, with EngEF exhibiting the highest kcat for Core 1. However, only EngEF and EngPA demonstrated dual specificity capable of cleaving both Core 1 and Core 3 structures. This represents the first report of endo-α-GalNAcases acting on Core 3 in addition to Core 1 O-glycans [1]. Transglycosylation activities did not significantly differ between Core 1 and Core 3 substrates when incubated with various 1-alkanols [1].

Core 3 hydrolysis specificity
Head-to-head
EngEF and EngPA fully hydrolyze Core 3-pNP; commercial EngSP and EngAL show no detectable activity.
Core 3 substrate is required to differentiate broad-specificity endo-α-GalNAcases from standard commercial enzymes.
Colorimetric assay and TLC; pNP-linked substrate.
Glycosidase characterization Substrate specificity O-Glycan analysis

β3GnT6 Core 3 Synthesis: Non-Overlapping with Core 1 Pathway

The biosynthesis of Core 3 (GlcNAcβ1-3GalNAc) and Core 1 (Galβ1-3GalNAc) occurs through distinct, non-overlapping enzymatic pathways. β1,3-N-acetylglucosaminyltransferase 6 (β3GnT6, also known as C3GnT) transfers GlcNAc from UDP-GlcNAc to the Tn antigen (GalNAcα-O-Ser/Thr) to form Core 3. In contrast, Core 1 synthase (C1GalT1) transfers galactose from UDP-Gal to the same Tn antigen to produce Core 1 [1]. These enzymes do not cross-react with each other's products: C3GnT does not utilize Core 1 as an acceptor, and C1GalT1 does not utilize Core 3 [1]. Furthermore, β3GalNAc-T2 showed no detectable activity toward GlcNAcβ1-3GalNAcα-pNP (Core 3-pNP) among the various oligosaccharide substrates examined, confirming that Core 3 is not a substrate for this β1,3-N-acetylgalactosaminyltransferase [2]. The Core 3 structure serves as the obligatory precursor for Core 4 biosynthesis via C2GnT2 adding GlcNAc in a β1,6 linkage [3].

β3GnT6 vs C1GalT1 pathway
Class-level
β3GnT6 synthesizes Core 3 from Tn antigen; C1GalT1 synthesizes Core 1. No cross-reactivity between enzymes.
Core 3 is essential for β3GnT6 activity assays; Core 1 yields pathway-irrelevant data.
In vitro glycosyltransferase assays with recombinant enzymes.
Glycosyltransferase O-Glycan biosynthesis Enzyme specificity

Intestinal Mucins: Core 3 Predominance vs. Ubiquitous Core 1

O-Glycan core structures exhibit pronounced tissue-specific distribution patterns that dictate their functional relevance. Human intestinal mucin O-glycans are predominantly based on Core 3 structures (GlcNAcβ1-3GalNAc), with Core 3 and Core 4 glycans expressed exclusively in secreted mucins of specialized mucin-secreting tissues including the colon, small intestine, and salivary glands [1][2]. In direct contrast, gastric mucins and O-glycans from most other tissues are predominantly built on Core 1 (Galβ1-3GalNAc) and Core 2 scaffolds [2]. The Core 3 structure is notably absent in cervical mucus and shows minimal detection in systemic glycoproteins [3]. This restricted tissue distribution is governed by the expression of β3GnT6, which is highly localized to the gastrointestinal tract [1].

Tissue distribution
Class-level
Core 3 predominates in intestinal/colonic mucins; Core 1 is ubiquitous and dominant in gastric mucins.
Intestinal mucin studies require Core 3 reagents; Core 1 does not reflect the gastrointestinal mucin glycoprofile.
Based on mass spectrometry profiling and lectin analysis.
Mucin biology Tissue-specific glycosylation O-Glycan profiling

β3GalNAc-T2 Lacks Core 3 Activity

In a comprehensive acceptor substrate specificity screen of human β3GalNAc-T2 (β1,3-N-acetylgalactosaminyltransferase-II), the enzyme was tested against a panel of oligosaccharide substrates including GlcNAcβ1-3GalNAcα-pNP (Core 3-pNP). β3GalNAc-T2 showed faint activity toward Glc-β-pNP, but no detectable activity toward GlcNAcβ1-3GalNAcα-pNP or any other O-glycan core structure examined [1]. The best acceptor substrates for β3GalNAc-T2 were identified as Galβ1-3(GlcNAcβ1-6)GalNAcα-pNP (Core 2-pNP), followed by GlcNAcβ1-4GlcNAcβ-O-benzyl and GlcNAcβ1-6GalNAcα-pNP (Core 6-pNP). This negative result for Core 3 is mechanistically significant because it confirms that β3GalNAc-T2 does not participate in Core 3 elongation or modification, despite its β1,3-transferase classification [1].

β3GalNAc-T2 acceptor screen
Head-to-head
Zero activity toward Core 3-pNP; best acceptors were Core 2-pNP and Core 6-pNP.
Core 3 serves as a negative control to discriminate β3GalNAc-T2 from other family members.
Recombinant enzyme assay (HEK 293T expression).
Glycosyltransferase Acceptor specificity Enzyme kinetics

GlcNAc1-beta-3GalNAc Validated Applications


Novel Endo-α-GalNAcase Characterization

GlcNAcβ1-3GalNAcα-pNP is the definitive substrate for identifying endo-α-GalNAcases capable of cleaving Core 3 O-glycans. As demonstrated by Koutsioulis et al. (2008), commercial enzymes (EngSP, EngAL) fail to hydrolyze Core 3, while newly characterized EngEF and EngPA exhibit robust Core 3 cleavage activity [1]. Researchers screening for Core 3-active glycosidases must include this substrate to distinguish broad-specificity enzymes from Core 1-restricted counterparts.

β3GnT6 Core 3 Synthase Activity Assays

GlcNAc1-beta-3GalNAc serves as the product standard and analytical reference for quantifying β3GnT6 (C3GnT) enzymatic activity in vitro. Since β3GnT6 catalyzes the transfer of GlcNAc to GalNAc-peptide acceptors to form the Core 3 linkage [2], authentic GlcNAcβ1-3GalNAc is required for HPLC calibration, mass spectrometry identification, and TLC product validation. Alternative disaccharides (Core 1, Core 6) do not co-migrate with the Core 3 product and yield inaccurate activity measurements.

Intestinal Mucin Glycosylation & IBD Models

Core 3 (GlcNAcβ1-3GalNAc) is the predominant O-glycan scaffold in human intestinal mucins, distinguishing colonic mucin glycosylation from that of the stomach and other tissues [3]. Researchers investigating mucin barrier function, host-microbiome interactions, or colitis-associated glycosylation alterations require Core 3-specific lectins, antibodies, or synthetic standards. Core 1-based reagents do not detect the colonic mucin glycoprofile and are inappropriate for gastrointestinal mucin studies [3].

Glycosyltransferase Specificity Profiling & Inhibitor Screening

GlcNAcβ1-3GalNAc serves as a critical negative control and selectivity probe in β1,3-glycosyltransferase panels. As shown by Hiruma et al. (2004), β3GalNAc-T2 exhibits zero activity toward Core 3-pNP while robustly glycosylating Core 2 and Core 6 acceptors [4]. Including Core 3 in acceptor specificity screens enables precise discrimination between closely related β1,3-transferase family members and validates inhibitor selectivity claims in drug discovery programs targeting specific O-glycan biosynthetic enzymes.

Application
Selection Property
Validation Focus
Endo-α-GalNAcase characterization
Core 3 cleavage specificity
Activity vs. commercial enzyme controls
β3GnT6 activity assays
Core 3 product standard
HPLC/MS/TLC migration match
Intestinal mucin glycosylation research
Tissue-specific Core 3 expression
Lectin/probe selectivity for Core 3
Glycosyltransferase specificity profiling
Core 3 as negative control acceptor
Discriminate β3-transferase family members

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